4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Description

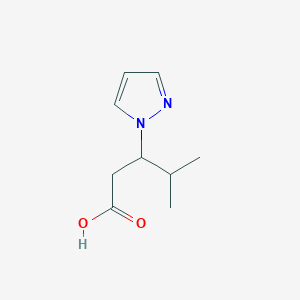

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-methyl-3-pyrazol-1-ylpentanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)8(6-9(12)13)11-5-3-4-10-11/h3-5,7-8H,6H2,1-2H3,(H,12,13) |

InChI Key |

KLFRHYHJGCSTSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)O)N1C=CC=N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the pyrazole (B372694) ring, the methine proton at the 3-position of the pentanoic acid chain, the methylene (B1212753) protons, the methine proton of the isopropyl group, and the methyl protons. The chemical shifts and coupling patterns of these signals would be indicative of their electronic environments and neighboring protons. For instance, the protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. libretexts.org

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the aliphatic carbons of the pentanoic acid chain. The chemical shift of the carbonyl carbon in a carboxylic acid is characteristically found in the range of 160-180 ppm. libretexts.org

While specific data for the target compound is unavailable, research on related pyrazole derivatives provides context for expected chemical shifts. nih.govacs.org

Utilization of Mass Spectrometry (MS) for Molecular Compositional Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula, C₉H₁₄N₂O₂.

The fragmentation pattern observed in the mass spectrum would offer further structural clues. A common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group. The molecule would also likely exhibit fragmentation patterns characteristic of the pyrazole ring and the alkyl chain. In the mass spectra of many carboxylic acid derivatives, a prominent peak is often the acylium ion (R-CO⁺), formed by the cleavage of the C-Y bond. libretexts.org

Deployment of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be anticipated.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Additionally, characteristic absorptions for the C=N and C=C stretching vibrations of the pyrazole ring would be expected, along with C-H stretching and bending vibrations for the alkyl portions of the molecule.

Elucidation of Solid-State Molecular Architecture via X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, no single-crystal X-ray diffraction data for this compound has been reported in the academic literature.

Should suitable crystals of the compound be grown, X-ray analysis would reveal the precise spatial arrangement of the pyrazole ring relative to the pentanoic acid chain, as well as how the molecules pack together in the crystal lattice. This technique has been successfully applied to determine the solid-state structures of numerous other pyrazole derivatives, providing valuable insights into their molecular geometry and non-covalent interactions. libretexts.orgchemicalbook.com

Computational and Theoretical Investigations of 4 Methyl 3 1h Pyrazol 1 Yl Pentanoic Acid Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and energetic properties of molecules like 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate various electronic parameters.

A primary focus of DFT calculations would be to determine the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting tendency. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these as sites for electrophilic attack.

Illustrative Data Table: Calculated Electronic Properties (Note: The following data are representative values for pyrazole-containing compounds and are for illustrative purposes only, as specific data for this compound is not publicly available.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential inhibitors. For a compound like this compound, docking studies would be employed to explore its potential interactions with various biological targets. Pyrazole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and various protein kinases.

The process involves generating a 3D model of the ligand and docking it into the active site of a target protein. The docking algorithm, often based on a Lamarkian genetic algorithm as used in software like AutoDock, calculates the binding energy and identifies the most stable binding poses. Key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the active site are analyzed. For instance, the carboxylic acid group of this compound could act as a hydrogen bond donor or acceptor, while the pyrazole ring could engage in pi-pi stacking or other non-covalent interactions.

Illustrative Data Table: Molecular Docking Results against a Hypothetical Kinase Target (Note: This table presents hypothetical data to illustrate the typical output of a docking study.)

| Parameter | Representative Value | Description |

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding; more negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 5.2 µM | The estimated concentration required to inhibit the target enzyme by 50%. |

| Key Interacting Residues | LYS 254, ASN 249 | Amino acids in the active site forming significant bonds with the ligand. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the target. |

Conformational Analysis and Stereochemical Behavior of Pyrazole-Pentanoic Acid Analogues

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. Due to the rotatable single bonds in the pentanoic acid chain, the molecule can adopt numerous conformations.

Computational methods, such as semi-empirical (e.g., PM3) or DFT calculations, can be used to perform a systematic search of the conformational space. This analysis would reveal the most energetically favorable spatial arrangements of the pyrazole ring relative to the carboxylic acid group and the methyl group. The presence of the chiral center at the third carbon of the pentanoic acid chain means that this compound exists as a pair of enantiomers (R and S). Conformational analysis would be performed for both enantiomers to understand if there are significant differences in their preferred shapes and energetic landscapes, which could translate to differences in their biological activity.

Illustrative Data Table: Relative Energies of Stable Conformers (Note: The data below are hypothetical, representing a possible outcome of a conformational analysis for one of the enantiomers.)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175° (anti) | 0.00 | 65% |

| 2 | -65° (gauche) | 1.2 | 25% |

| 3 | 68° (gauche) | 1.5 | 10% |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural characterization of newly synthesized compounds. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts and IR vibrational frequencies for this compound.

The calculated spectra are often compared with experimental data to confirm the structure of the compound. For instance, the calculated 1H NMR spectrum would predict the chemical shifts and coupling constants for the protons on the pyrazole ring, the pentanoic acid chain, and the methyl group. Similarly, the calculated IR spectrum would show characteristic vibrational frequencies, such as the C=O stretch of the carboxylic acid and the C=N stretch of the pyrazole ring. Discrepancies between calculated and experimental spectra can sometimes be resolved by considering solvent effects or by refining the computational model.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data (Note: This table provides a hypothetical comparison to illustrate the validation process.)

| Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

| 1H NMR (pyrazole H) | δ 7.6 ppm | δ 7.5 ppm |

| 13C NMR (C=O) | δ 175 ppm | δ 174 ppm |

| IR (C=O stretch) | 1720 cm-1 | 1715 cm-1 |

Chemical Reactivity and Derivatization Strategies for Pyrazole Pentanoic Acid Frameworks

Strategic Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for derivatization, primarily through esterification and amidation reactions. These modifications are fundamental in altering the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Esterification of pyrazole (B372694) carboxylic acids can be achieved under standard conditions, for instance, by reacting the acid with an alcohol in the presence of an acid catalyst. Research on related pyrazole-3-carboxylic acids has shown that these compounds can be readily converted to their corresponding esters. For example, the reaction of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with various alcohols under reflux conditions yields the corresponding ester derivatives. acs.org Similarly, pyrazole-3-carboxylic acid chlorides, formed by treating the carboxylic acid with a chlorinating agent like thionyl chloride, react efficiently with alcohols to produce esters. acs.orgyoutube.com

Amidation is another key transformation, yielding stable amide derivatives. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with a primary or secondary amine. youtube.com Modern peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(dimethylamino)pyridine (DMAP), or other reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP), can also be employed to facilitate amide bond formation under milder conditions. afinitica.com The synthesis of pyrazole amides has been extensively explored, highlighting the robustness of this reaction for creating diverse libraries of compounds. science.govnih.govijnrd.org For instance, a variety of 4-(pyrazol-1-yl)carboxanilides have been synthesized by coupling the corresponding aniline (B41778) with various carboxylic acids using standard peptide coupling protocols. afinitica.com

| Reaction Type | Reactants | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride, Methyl alcohol | Pyridine (cat.), Reflux, 4 h | Methyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 64 | acs.org |

| Amidation | 5-Bromothiophene carboxylic acid, 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TiCl₄, Pyridine | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12 | nih.gov |

| Amidation | 5-Bromothiophene carboxylic acid, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | EDC·HCl, HOBt, DIPEA, DCM | tert-butyl 3-(5-bromothiophene-2-carboxamido)-5-methyl-1H-pyrazole-1-carboxylate | 68 | nih.gov |

Systematic Substitutions and Functional Group Introductions on the Pyrazole Ring

The aromatic pyrazole ring is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can significantly modulate the electronic and steric properties of the scaffold.

Halogenation of pyrazoles, such as bromination, chlorination, and iodination, is a common modification. Electrophilic halogenation typically occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. mdpi.com Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are frequently used for this purpose, often in solvents like carbon tetrachloride or water. mdpi.com For pyrazoles where the C4 position is already substituted, halogenation can be directed to other positions, although this may require more forcing conditions or alternative strategies like lithiation followed by quenching with an electrophilic halogen source. nih.gov For instance, regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles at the C4 position can be achieved using iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN), while treatment with n-butyllithium followed by iodine leads to exclusive iodination at the C5 position. nih.gov

Nitration is another important electrophilic substitution that introduces a nitro group onto the pyrazole ring. The reaction is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid, or with milder nitrating agents like nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. mdpi.comnih.govnih.govmdpi.com The position of nitration is influenced by the substituents already present on the ring. For many pyrazole derivatives, nitration occurs preferentially at the C4 position. mdpi.com The presence of activating or deactivating groups can alter this regioselectivity. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride results in nitration at the C4 position. mdpi.com

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | 3-Aryl-1H-pyrazol-5-amine | NBS, DMSO, rt | 4-Bromo-3-aryl-1H-pyrazol-5-amine | up to 95% | google.com |

| Chlorination | 3-Aryl-1H-pyrazol-5-amine | NCS, DMSO, rt | 4-Chloro-3-aryl-1H-pyrazol-5-amine | up to 92% | google.com |

| Iodination | 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, MeCN, Reflux | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | up to 89% | nih.gov |

| Nitration | 1-Methylpyrazole | HNO₃, Trifluoroacetic anhydride | 1-Methyl-3-nitropyrazole | 65% | mdpi.com |

| Nitration | Pyrazole-3(5)-carboxylic acid | Acetyl nitrate | 1-Nitropyrazole-3-carboxylic acid | - | researchgate.net |

Exploration of Linker Chemistry for Scaffold Diversification

The pentanoic acid chain in 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid not only connects the pyrazole ring to the carboxylic acid but also serves as a modifiable linker. Altering the length, rigidity, and substitution pattern of this linker can profoundly impact the spatial orientation of the functional groups and thus the molecule's interaction with biological targets.

Strategies for linker modification can involve the synthesis of analogs with different alkane chain lengths (e.g., butanoic or hexanoic acid derivatives). nih.govresearchgate.net For instance, a copper-catalyzed cascade reaction has been developed to synthesize various 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.netrsc.org

Furthermore, the linker concept can be expanded to create bifunctional molecules by incorporating other chemical moieties. For example, bis(pyrazol-1-yl)alkanes are well-known bidentate ligands where an alkyl chain links two pyrazole rings. nih.gov The synthesis of dicarboxylic acid derivatives of these structures creates versatile building blocks for constructing more complex architectures like metal-organic frameworks (MOFs). nih.gov The linker can also be functionalized with groups that introduce specific properties, such as rigidity (e.g., incorporating aromatic rings or cycloalkanes) or hydrophilicity (e.g., introducing ether or amide functionalities). nih.govacs.org The pyrazole scaffold itself can act as a linker in larger molecules, providing a specific conformational arrangement for other functional groups. nih.gov

Mechanistic Studies on Molecular Interactions and Biochemical Modulations

Investigation of Protein-Ligand Binding Processes Involving Pyrazole-Pentanoic Acid Derivatives

The interaction between a small molecule (ligand) and a protein is a critical event that initiates a biological response. For pyrazole (B372694) derivatives, these binding processes are often characterized by a combination of specific, directed interactions and broader, less specific ones. A primary target class for pyrazole-based compounds is the protein kinase family. nih.govresearchgate.net

The binding mechanism frequently involves the pyrazole ring acting as a hinge-binder. nih.gov In ATP-competitive kinase inhibitors, the pyrazole moiety can form crucial hydrogen bonds with the backbone amide residues in the hinge region of the kinase's ATP-binding pocket. nih.govacs.org This interaction mimics the binding of the adenine (B156593) portion of ATP, effectively blocking the enzyme's natural substrate. nih.gov

Some pyrazole derivatives function as allosteric inhibitors, binding to a site on the protein distinct from the active site. nih.govacs.org This binding induces a conformational change in the protein that alters the active site's ability to bind its substrate, providing an alternative mechanism for modulating protein function. acs.org

Exploration of Enzyme Inhibition Mechanisms by Related Pyrazole Scaffolds

The pyrazole scaffold is a versatile building block for a wide array of enzyme inhibitors targeting various diseases. researchgate.netnih.gov Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are enzymes that play a central role in cellular signaling pathways. nih.gov Dysregulation of these kinases is a common feature in diseases like cancer. nih.govnih.gov

Pyrazole derivatives have demonstrated potent inhibitory activity against numerous kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAKs), and Glycogen Synthase Kinase 3β (GSK3β). nih.govnih.govnih.govnih.gov The mechanism of inhibition can vary. Type I inhibitors bind to the active (DFG-in) conformation of the kinase, while Type II inhibitors bind to the inactive (DFG-out) state. nih.gov

Beyond kinases, pyrazole scaffolds have been incorporated into inhibitors for other enzyme classes. Examples include:

Cyclooxygenases (COX): Certain pyrazole compounds inhibit COX enzymes, which are involved in inflammation. researchgate.netresearchgate.net Some have been developed as dual inhibitors of both COX-2 and soluble epoxide hydrolase (sEH), which may offer enhanced anti-inflammatory effects. researchgate.net

Phosphodiesterases (PDEs): Derivatives have been developed as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in dopamine (B1211576) neurotransmission, with potential applications in treating neurodegenerative diseases. mdpi.com

Fatty Acid Biosynthesis Enzymes: Novel pyrazole derivatives have been identified as inhibitors of bacterial fatty acid biosynthesis, showing promise as antibacterial agents. nih.gov

The potency of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing the enzyme inhibitory activity of various pyrazole derivatives.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value |

| Pyrazolone-pyrazole derivative (Compound 27) | VEGFR-2 | 828.23 nM |

| Fused pyrazole derivative (Compound 50) | EGFR | 0.09 µM |

| Fused pyrazole derivative (Compound 50) | VEGFR-2 | 0.23 µM |

| Pyrazole-based derivative (Compound 3i) | VEGFR-2 | 8.93 nM |

| Pyrazole-based derivative (Compound 3a) | VEGFR-2 | 38.28 nM |

| Pyrazoline (Compound 18h) | EGFR Kinase | 0.574 µM |

| Pyrazoline (Compound 18h) | HER2 Kinase | 0.253 µM |

| Pyrazoline (Compound 18h) | VEGFR2 Kinase | 0.135 µM |

| Ruxolitinib | JAK1 | ~3 nM |

| Ruxolitinib | JAK2 | ~3 nM |

This table presents data compiled from multiple research sources. nih.govnih.govnih.govrsc.org

Elucidation of Molecular Pathways Affected by Pyrazole-Derived Structures in In Vitro Systems

By inhibiting key enzymes, pyrazole-derived compounds can modulate entire molecular pathways, leading to significant changes in cell behavior. These effects are extensively studied in in vitro systems, typically using cell cultures.

A prominent example is the disruption of cancer-related signaling cascades. Inhibition of receptor tyrosine kinases like VEGFR-2 by pyrazole derivatives blocks the downstream signaling events that promote angiogenesis (the formation of new blood vessels), cell proliferation, and survival. nih.govnih.gov Studies have shown that treatment of cancer cell lines with potent VEGFR-2 inhibiting pyrazole compounds can lead to a significant increase in apoptosis, or programmed cell death. nih.gov

Further investigation into the mechanism of apoptosis induction revealed that these compounds can influence the expression of key regulatory genes. For example, a pyrazole derivative was shown to upregulate pro-apoptotic genes while downregulating the anti-apoptotic gene Bcl-2 in prostate cancer cells. nih.gov This shift in the balance of apoptotic regulators pushes the cell towards self-destruction. Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govrsc.org

Other affected pathways include:

AMPK Signaling: Some pyrazole-containing biguanide (B1667054) derivatives have been found to activate the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and can suppress tumor growth. nih.gov

RET Signaling: The Rearranged during Transfection (RET) kinase pathway, crucial for neural development, is also a target. Its dysregulation in various cancers can be countered by pyrazole-based inhibitors that disrupt aberrant cell growth and survival signals. nih.gov

Immune Cell Recruitment: Pyrazole compounds can interfere with inflammatory pathways by reducing the expression of leukocyte adhesion molecules, thereby diminishing the infiltration of immune cells into inflamed tissues. researchgate.net

Structural Basis for Interactions with Biological Receptors

The effectiveness of pyrazole derivatives as modulators of biological targets is rooted in their specific three-dimensional structure and chemical properties, which allow for precise interactions with receptor binding sites. researchgate.net The pyrazole ring itself is a key pharmacophore. As a bidentate ligand, it possesses both a hydrogen-bond donor (the NH group) and a hydrogen-bond acceptor (the sp² nitrogen atom). mdpi.com This dual nature allows it to form complementary hydrogen bonds with the peptide backbone of proteins, such as the hinge region of kinases, creating a stable anchor point for the molecule. nih.govmdpi.com

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. nih.govacs.orgacs.org These studies reveal that in addition to the hinge-binding, other parts of the molecule are crucial for affinity and selectivity.

Hydrophobic Interactions: Aromatic rings or alkyl groups attached to the pyrazole scaffold often fit into hydrophobic pockets within the receptor, displacing water molecules and contributing favorably to the binding energy. nih.govacs.org

Substituent Effects: The specific nature and position of substituents on the pyrazole ring and any attached moieties can fine-tune the electronic properties and steric profile of the molecule, allowing for optimization of potency and selectivity against a specific target. nih.gov

The structural integrity of the pyrazole ring, with its delocalized π-electrons and defined bond lengths, provides a rigid and predictable scaffold upon which medicinal chemists can build, adding functional groups to optimize interactions with a given biological receptor. acs.orgresearchgate.net

Future Research Trajectories for Pyrazole Pentanoic Acid Chemical Entities

Advancement of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on classical condensation reactions, which can involve harsh conditions and the use of hazardous reagents. youtube.com A significant future direction lies in the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. researchgate.netnih.govshd-pub.org.rs

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. tandfonline.com Methodologies such as microwave-assisted synthesis and ultrasonic irradiation have shown promise in accelerating reaction times and improving yields while reducing energy consumption. nih.gov Solvent-free reaction conditions, or the use of greener solvents like water or ethanol-water mixtures, are also key areas of development. shd-pub.org.rsnih.gov

Multicomponent reactions (MCRs) represent a particularly attractive strategy for the synthesis of complex molecules like pyrazole-pentanoic acids in a single step. tandfonline.comnih.gov These reactions are inherently atom-economical and can generate diverse molecular libraries with high efficiency. A recently reported cascade annulation/ring-opening reaction to synthesize 5-(pyrazol-4-yl) pentanoic acid derivatives highlights the potential of such innovative approaches. researchgate.net This copper(II)-catalyzed aerobic reaction proceeds through a spiro pyrazoline intermediate, which then undergoes a nucleophilic ring-opening to yield the desired product. researchgate.net The use of inexpensive and green catalysts, such as copper, further enhances the sustainability of this methodology. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Parameter | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., toluene (B28343), DMF) shd-pub.org.rs | Water, ethanol, or solvent-free conditions shd-pub.org.rsnih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication nih.gov |

| Catalysts | May use stoichiometric and hazardous reagents | Recyclable catalysts, biocatalysts, earth-abundant metals researchgate.netijpbs.com |

| Reaction Time | Often requires long reaction times | Significantly shorter reaction times nih.gov |

| Waste Generation | Can generate significant chemical waste | Reduced waste through atom economy (e.g., MCRs) nih.gov |

Rational Design of New Analogues Through Advanced Computational Chemistry

Advanced computational chemistry offers powerful tools for the rational design of new analogues of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the structural features that govern the biological activity of these compounds. tandfonline.comnih.govacs.org

2D-QSAR models can be developed to correlate the physicochemical properties of pyrazole derivatives with their biological activities, such as enzyme inhibition or antiproliferative effects. nih.govnih.gov These models can help in predicting the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates. For instance, studies on pyrazole-4-carboxamide derivatives have shown that bulky, electron-withdrawing substituents at specific positions can enhance their inhibitory activity against Aurora A kinase. tandfonline.com

Molecular docking simulations allow for the visualization of how pyrazole-pentanoic acid analogues might bind to the active site of a target protein. researchgate.netnih.govnih.gov This information is crucial for understanding the mechanism of action and for designing modifications to the molecular structure that could enhance binding affinity and selectivity. researchgate.net For example, docking studies of pyrazole derivatives with receptor tyrosine kinases have helped in identifying potential inhibitors for anticancer drug development. researchgate.net

Future research should leverage these computational tools to explore the vast chemical space around the this compound scaffold. By systematically modifying the substituents on both the pyrazole ring and the pentanoic acid chain in silico, it is possible to design new analogues with improved potency and selectivity for specific biological targets. nih.govnih.gov Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Identification of Undiscovered Biochemical Pathways and Molecular Targets

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govrsc.orgresearchgate.net However, the specific biochemical pathways and molecular targets of many pyrazole-containing compounds, including novel entities like this compound, remain to be fully elucidated.

A key future research trajectory is the systematic screening of this class of compounds against a broad panel of biological targets to identify novel mechanisms of action. Pyrazole derivatives have been shown to interact with a variety of proteins, including enzymes like cyclooxygenases (COX), kinases, and DNA gyrase, as well as acting as ligands for various receptors. mdpi.comingentaconnect.comfrontiersin.org The presence of both a hydrogen bond donor and acceptor in the pyrazole ring, along with the carboxylic acid functionality, allows for diverse interactions with biological macromolecules. nih.gov

For instance, some pyrazole derivatives have been found to inhibit NADPH oxidase, thereby reducing oxidative stress, and have shown antiproliferative activity against cancer cell lines. nih.gov Others have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com The ability of some pyrazoles to interact with DNA also presents a potential avenue for anticancer drug development. nih.gov

Future studies should employ a combination of biochemical assays, cell-based screening, and proteomics to identify the molecular targets of this compound and its analogues. Unraveling these interactions will not only shed light on their therapeutic potential but could also reveal novel insights into fundamental biological processes.

Table 2: Known and Potential Biological Targets of Pyrazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2) frontiersin.org, Protein Kinases (e.g., VEGFR-2, Aurora A) researchgate.nettandfonline.com, NADPH Oxidase nih.gov, DNA Gyrase nih.gov | Anti-inflammatory, Anticancer, Antioxidant, Antibacterial |

| Receptors | Cannabinoid Receptors, Opioid Receptors frontiersin.org | Obesity, Pain Management |

| Other | DNA nih.gov | Anticancer |

Integration with Emerging Chemical Biology and High-Throughput Screening Techniques

The integration of pyrazole-pentanoic acid chemistry with emerging technologies in chemical biology and high-throughput screening (HTS) will be instrumental in accelerating the discovery of new bioactive molecules. These advanced techniques allow for the rapid synthesis and screening of large libraries of compounds, significantly increasing the chances of identifying hits with desired biological activities. nih.gov

DNA-encoded libraries (DELs) have emerged as a powerful tool for the discovery of novel ligands for a wide range of protein targets. rsc.org The synthesis of DELs based on a pyrazole scaffold would enable the creation of vast collections of molecules, each tagged with a unique DNA barcode. acs.orgrsc.org These libraries can then be screened against a protein of interest, and the binders identified through sequencing of their DNA tags. This approach has been successfully used to identify inhibitors for various enzymes and receptors. nih.gov

High-throughput screening (HTS) of pyrazole-pentanoic acid libraries against cellular or biochemical assays can rapidly identify compounds with specific biological effects. acs.org For example, screening a library for its ability to inhibit the growth of cancer cells or to modulate the activity of a particular enzyme can quickly pinpoint promising lead compounds. The development of flow chemistry techniques can further enhance the efficiency of library synthesis for HTS applications. mdpi.com

Future research should focus on designing and synthesizing diverse libraries of this compound analogues that are compatible with these high-throughput platforms. The combination of combinatorial synthesis, HTS, and DEL technology will undoubtedly accelerate the identification of novel pyrazole-pentanoic acid-based chemical probes and drug candidates.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step reactions, such as condensation of pyrazole derivatives with pentanoic acid precursors. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (BOC) or fluorenylmethoxycarbonyl (FMOC) groups to prevent side reactions during coupling .

- Characterization : Employ NMR (e.g., H and C) to verify regioselectivity of the pyrazole substitution and IR spectroscopy to confirm carboxylic acid formation (e.g., C=O stretch at ~1700 cm) .

- Purification : Utilize column chromatography or recrystallization to isolate the compound, followed by HPLC for purity validation (>95%) .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

- NMR Analysis : The methyl group at position 4 appears as a doublet (δ ~1.0–1.2 ppm, J = 6.8 Hz), while the pyrazole protons resonate as distinct singlets (δ ~7.5–8.5 ppm). The pentanoic acid backbone shows characteristic splitting patterns (e.g., triplet for CH adjacent to COOH) .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to CHNO (e.g., 182.11) confirms the molecular formula .

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid group, while pyrazole C-N stretches appear at ~1500–1600 cm .

Advanced: What computational approaches are suitable for predicting the α-7 nicotinic acetylcholine receptor (α-7 nAChR) binding affinity of this compound?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrazole moiety and receptor hydrophobic pockets (e.g., Trp and Tyr residues) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and π-π stacking with the receptor’s aromatic residues .

- QSAR Models : Compare with known α-7 nAChR agonists (e.g., SEN15924) to identify critical substituents affecting potency. For example, methyl groups at position 4 enhance steric complementarity .

Advanced: How can contradictions in biological activity data between in vitro and in vivo assays be resolved?

Answer:

- Assay Optimization : Test compound solubility in physiological buffers (e.g., PBS with 0.1% DMSO) to ensure bioavailability matches in vivo conditions .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies (e.g., hydrolysis of the pentanoic acid chain) .

- Orthogonal Assays : Validate receptor activation via calcium flux (FLIPR) and electrophysiology (patch-clamp) to confirm functional agonism .

Advanced: What structural modifications enhance selectivity for α-7 nAChR over α-3 subtypes?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl) at the pyrazole 4-position to reduce α-3 affinity. Methyl groups at the pentanoic acid’s 4-position improve α-7 selectivity by ~10-fold .

- Backbone Shortening : Replace pentanoic acid with butanoic acid to reduce off-target interactions. For example, 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid shows 90% α-7 selectivity .

- Chiral Centers : Enantiomeric separation (e.g., (R)-configuration) can enhance receptor subtype discrimination .

Advanced: How do solvent effects influence the compound’s antioxidant activity in radical scavenging assays?

Answer:

- Pulse Radiolysis : Study reactions with hydroxyl radicals (•OH) in aqueous vs. lipid environments. Polar solvents stabilize radical intermediates, increasing scavenging efficiency (e.g., k = 1.2 × 10 Ms in water) .

- Theoretical Calculations : Use M05-2X/6-311+G(d,p) to model transition states. Non-polar solvents (e.g., hexane) favor dimer anion formation (λ ~480 nm), enhancing antioxidant capacity .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.